

# Multi-Kinase Inhibitors: A Comparative Analysis of Progression-Free Survival in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Multi-kinase inhibitor 1 |           |
| Cat. No.:            | B10789038                | Get Quote |

In the landscape of targeted cancer therapy, multi-kinase inhibitors (MKIs) have emerged as a cornerstone in the treatment of various solid tumors. By simultaneously targeting multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis, these agents offer a broad-spectrum anti-cancer activity. This guide provides a comparative analysis of progression-free survival (PFS) data from key clinical trials involving several prominent MKIs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy in specific cancer indications.

### **Comparative Efficacy in Progression-Free Survival**

The following table summarizes the head-to-head comparison of progression-free survival (PFS) for various multi-kinase inhibitors in different cancer types, as determined by pivotal clinical trials.



| Cancer<br>Type                            | Treatme<br>nt<br>Setting                      | Multi-<br>Kinase<br>Inhibitor<br>1 | Multi-<br>Kinase<br>Inhibitor<br>2 | Median<br>PFS<br>(MKI 1) | Median<br>PFS<br>(MKI 2) | Hazard<br>Ratio<br>(95% CI) | Clinical<br>Trial |
|-------------------------------------------|-----------------------------------------------|------------------------------------|------------------------------------|--------------------------|--------------------------|-----------------------------|-------------------|
| Renal Cell Carcinom a (RCC)               | First-line<br>(Intermed<br>iate/Poor<br>Risk) | Cabozant<br>inib                   | Sunitinib                          | 8.6<br>months            | 5.3<br>months            | 0.48<br>(0.31–<br>0.74)     | CABOSU<br>N[1][2] |
| Renal Cell Carcinom a (RCC)               | First-line                                    | Pazopani<br>b                      | Sunitinib                          | 8.4<br>months            | 9.5<br>months            | 1.05<br>(0.90–<br>1.22)     | COMPA<br>RZ[3][4] |
| Renal Cell Carcinom a (RCC)               | Second-<br>line                               | Axitinib                           | Sorafenib                          | 6.7<br>months            | 4.7<br>months            | 0.665<br>(p<0.000<br>1)     | AXIS[5]<br>[6]    |
| Hepatoce<br>Ilular<br>Carcinom<br>a (HCC) | First-line<br>(Unresec<br>table)              | Lenvatini<br>b                     | Sorafenib                          | 7.4<br>months            | 3.7<br>months            | 0.66<br>(0.57-<br>0.77)     | REFLEC<br>T[7]    |
| Hepatoce<br>Ilular<br>Carcinom<br>a (HCC) | Second-<br>line<br>(Post-<br>Sorafenib        | Regorafe<br>nib                    | Placebo                            | 3.1<br>months            | 1.5<br>months            | 0.46<br>(0.37–<br>0.56)     | RESORC<br>E[8]    |

## **Key Signaling Pathway: VEGFR Inhibition**

A common and critical mechanism of action for many multi-kinase inhibitors is the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking VEGFR, these inhibitors can effectively stifle the tumor's blood supply.





Click to download full resolution via product page

VEGFR signaling pathway and MKI inhibition.

## **Experimental Protocols of Key Clinical Trials CABOSUN Trial**

- Objective: To compare the efficacy of cabozantinib versus sunitinib as a first-line treatment for patients with advanced renal cell carcinoma (RCC) with intermediate or poor risk.[9][10]
- Methodology: This was a randomized, open-label, phase 2 trial.[11][12] A total of 157 patients with previously untreated, clear-cell metastatic RCC, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2, were randomized in a 1:1 ratio.[10] [13] Patients were stratified by their risk group and the presence of bone metastases.[1]
- Dosing Regimen:
  - Cabozantinib: 60 mg administered orally once daily.[13]
  - Sunitinib: 50 mg administered orally once daily for 4 weeks, followed by 2 weeks off treatment.[13]
- Primary Endpoint: The primary endpoint was progression-free survival (PFS), assessed by an independent radiology review committee.[1]



#### **COMPARZ Trial**

- Objective: To compare the efficacy and safety of pazopanib versus sunitinib as a first-line therapy for metastatic renal cell carcinoma (mRCC).[3]
- Methodology: This was a phase 3, randomized, open-label trial.[3][14] A total of 1,110 patients with clear-cell mRCC were randomized in a 1:1 ratio.[3] The study was designed to show the noninferiority of pazopanib to sunitinib.[3]
- Dosing Regimen:
  - Pazopanib: 800 mg administered orally once daily, continuously.[3]
  - Sunitinib: 50 mg administered orally once daily for 4 weeks, followed by 2 weeks off treatment.[3]
- Primary Endpoint: The primary endpoint was progression-free survival as assessed by independent review.[3]

#### **AXIS Trial**

- Objective: To compare the efficacy and safety of axitinib versus sorafenib as a second-line treatment for patients with metastatic renal cell carcinoma (mRCC).[5][15]
- Methodology: This was a randomized, open-label, phase 3 trial.[5][16] 723 patients with clear-cell mRCC whose disease had progressed after one prior systemic treatment were randomized in a 1:1 ratio.[5] Patients were stratified by ECOG performance status and prior therapy.[5]
- Dosing Regimen:
  - Axitinib: 5 mg administered orally twice daily.[5]
  - Sorafenib: 400 mg administered orally twice daily.
- Primary Endpoint: The primary endpoint was progression-free survival, assessed by a masked, independent radiology review committee.[5]



#### **REFLECT Trial**

- Objective: To compare the efficacy and safety of lenvatinib versus sorafenib as a first-line treatment for patients with unresectable hepatocellular carcinoma (HCC).[7][17]
- Methodology: This was a multinational, randomized, open-label, non-inferiority phase 3 trial.
   [17] A total of 954 patients were randomized to receive either lenvatinib or sorafenib.[17][18]
- Dosing Regimen:
  - Lenvatinib: 12 mg (for body weight ≥60 kg) or 8 mg (for body weight <60 kg) administered orally once daily.[19]
  - Sorafenib: 400 mg administered orally twice daily.[19]
- Primary Endpoint: The primary endpoint was overall survival.[17] Progression-free survival
   was a key secondary endpoint.[7]

#### **RESORCE Trial**

- Objective: To evaluate the efficacy and safety of regorafenib in patients with hepatocellular carcinoma (HCC) who had progressed on prior sorafenib therapy.[20][21]
- Methodology: This was an international, multicenter, randomized, double-blind, placebocontrolled phase 3 trial.[8][20] 573 patients were randomized in a 2:1 ratio to receive either regorafenib or a placebo.[20][22]
- Dosing Regimen:
  - Regorafenib: 160 mg administered orally once daily for the first 3 weeks of each 4-week
     cycle.[21]
  - Placebo: Administered on the same schedule.[22]
- Primary Endpoint: The primary endpoint was overall survival.[20] Progression-free survival
   was a secondary endpoint.[8]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cabozantinib versus sunitinib as initial therapy for metastatic renal cell carcinoma of intermediate or poor risk (Alliance A031203 CABOSUN randomised trial): Progression-free survival by independent review and overall survival update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Pazopanib versus sunitinib in metastatic renal-cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. Phase III RESORCE Study Data Show Regorafenib Improves Overall Survival in Previously Treated Patients With Unresectable Liver Cancer - The ASCO Post [ascopost.com]
- 9. actionkidneycancer.org [actionkidneycancer.org]
- 10. ascopubs.org [ascopubs.org]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. CABOSUN study shows 1L CABOMETYX® (cabozantinib) monotherapy results [cabometyxhcp.com]
- 13. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]





- 15. Axitinib Improves Progression-free Survival over Sorafenib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. REFLECT-a phase 3 trial comparing efficacy and safety of lenvatinib to sorafenib for the treatment of unresectable hepatocellular carcinoma: an analysis of Japanese subset PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 21. Regorafenib and the RESORCE trial: a new second-line option for hepatocellular carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Multi-Kinase Inhibitors: A Comparative Analysis of Progression-Free Survival in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789038#comparing-progression-free-survival-with-different-multi-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com